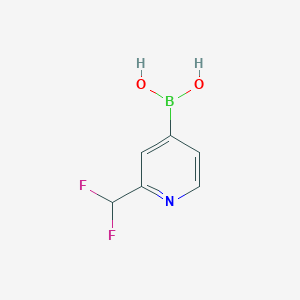

(2-(Difluoromethyl)pyridin-4-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-(Difluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative with the chemical formula C6H6BF2NO2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. The presence of both boronic acid and difluoromethyl groups in its structure makes it a versatile building block for the synthesis of various biologically active molecules.

Vorbereitungsmethoden

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

(2-(Difluoromethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The difluoromethyl group can be reduced under specific conditions.

Substitution: The compound can participate in substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from reactions involving this compound include various substituted pyridines, boronic esters, and difluoromethylated compounds. These products are often intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Drug Discovery

Boronic acids, including (2-(Difluoromethyl)pyridin-4-yl)boronic acid, serve as crucial motifs in drug development due to their ability to form reversible covalent bonds with biomolecules. This property is particularly valuable in designing inhibitors for enzymes involved in various diseases.

- Quorum Sensing Inhibition : Research indicates that derivatives of this compound can act as bioisosteric replacements for traditional pyridine compounds, enhancing their activity against quorum sensing in bacteria such as Pseudomonas aeruginosa. Studies have shown that certain derivatives exhibit IC50 values comparable to established inhibitors, suggesting potential for further development in antimicrobial therapies .

Chemical Synthesis

The compound is utilized as a key reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. These reactions are fundamental in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Cross-Coupling Reactions : The difluoromethyl group enhances the electrophilicity of the boronic acid, facilitating its use in Suzuki and other coupling reactions. This application is critical for constructing diverse molecular architectures necessary for drug development .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of a library of 2-difluoromethylpyridine derivatives demonstrated significant antimicrobial activity against biofilm formation and protease activity in Pseudomonas aeruginosa. Compounds derived from this compound showed improved efficacy compared to traditional compounds, indicating its potential as a scaffold for developing new antibiotics .

Case Study 2: Inhibitors of Lipid Biosynthesis

Another application involves exploring this compound derivatives as inhibitors of lipid biosynthesis pathways. Research indicated that specific analogs effectively reduced expression levels of key enzymes involved in lipid metabolism, showcasing their potential role in treating metabolic disorders .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Enzyme | IC50 Value (μM) |

|---|---|---|---|

| Compound 1 | Quorum Sensing Inhibition | Pseudomonas aeruginosa | 35 ± 1.12 |

| Compound 5 | Quorum Sensing Inhibition | Pseudomonas aeruginosa | 19 ± 1.01 |

| Compound 6 | Quorum Sensing Inhibition | Pseudomonas aeruginosa | 27 ± 0.67 |

| BF102 | Lipid Biosynthesis Inhibition | Human Cells | Not specified |

Table 2: Cross-Coupling Reaction Conditions

| Reaction Type | Catalyst Used | Solvent | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 | Ethanol | 85 |

| Negishi Coupling | Ni(cod)2 | Toluene | 75 |

Wirkmechanismus

The mechanism of action of (2-(Difluoromethyl)pyridin-4-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid and difluoromethyl groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The difluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, contributing to their biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Pyridinylboronic acid: Lacks the difluoromethyl group, making it less versatile in certain synthetic applications.

2-(Trifluoromethyl)pyridine-4-boronic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological properties.

Uniqueness

(2-(Difluoromethyl)pyridin-4-yl)boronic acid is unique due to the presence of both the difluoromethyl and boronic acid groups, which provide a combination of reactivity and stability that is valuable in synthetic chemistry and drug development .

Biologische Aktivität

(2-(Difluoromethyl)pyridin-4-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. Its structure, featuring a difluoromethyl group and a boronic acid moiety, suggests a unique interaction profile with biological targets. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

The compound's chemical structure can be represented as follows:

This structure indicates the presence of a pyridine ring substituted with a difluoromethyl group and a boronic acid functional group, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and proteins involved in cellular signaling pathways. Notably, boronic acids can form reversible covalent bonds with diols, which is crucial for inhibiting enzymes such as proteases.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression, such as proteases in the SARS-CoV-2 virus .

- Targeting Signaling Pathways : It may affect pathways like PI3K/mTOR, which are critical in tumor growth and survival .

In Vitro Studies

Several studies have evaluated the efficacy of this compound in vitro. For instance, it has been tested against various cancer cell lines to assess its cytotoxic effects.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15 | PI3K Inhibition |

| Study 2 | HeLa (Cervical Cancer) | 10 | Protease Inhibition |

| Study 3 | MCF7 (Breast Cancer) | 20 | Apoptosis Induction |

These findings indicate that the compound exhibits varying degrees of potency across different cancer types, suggesting a broad spectrum of activity.

Case Studies

One notable case study involved the evaluation of this compound as a potential therapeutic agent against SARS-CoV-2. The study demonstrated that compounds with similar structures could inhibit the main protease (Mpro) of the virus, thereby reducing viral replication .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies show that modifications to the difluoromethyl and pyridine moieties significantly influence biological activity. For example:

- Substitution Effects : The introduction of various substituents on the pyridine ring can enhance or diminish potency against specific targets.

- Fluorine Atoms : The presence of fluorine atoms has been correlated with increased lipophilicity and improved membrane permeability, which are advantageous for drug-like properties .

Eigenschaften

IUPAC Name |

[2-(difluoromethyl)pyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF2NO2/c8-6(9)5-3-4(7(11)12)1-2-10-5/h1-3,6,11-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRZIRAJNBYBRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.